molecular formula C10H18N2O B6205711 2-azaspiro[4.5]decane-2-carboxamide CAS No. 1862738-14-4

2-azaspiro[4.5]decane-2-carboxamide

Cat. No. B6205711
CAS RN: 1862738-14-4
M. Wt: 182.3
InChI Key:
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Description

2-Azaspiro[4.5]decane-2-carboxamide (2-ASDC) is an organic chemical compound that has been studied for its potential use in various scientific research applications. It has been used as a ligand in coordination chemistry and as a building block for organic synthesis. Additionally, it has been studied for its biochemical and physiological effects, as well as its potential to be used in lab experiments.

Scientific Research Applications

2-azaspiro[4.5]decane-2-carboxamide has been studied for its potential use in various scientific research applications. It has been used as a ligand in coordination chemistry, as a building block for organic synthesis, and as a reagent in the synthesis of other compounds. Additionally, it has been used in the synthesis of small molecules, such as peptides, which can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-azaspiro[4.5]decane-2-carboxamide is not well understood, however, it is believed to be involved in the formation of hydrogen bonds between the carboxamide group and other molecules. Additionally, it is believed to interact with proteins and other molecules by forming covalent bonds.
Biochemical and Physiological Effects
2-azaspiro[4.5]decane-2-carboxamide has not been studied extensively for its biochemical and physiological effects. However, it is believed to be involved in the regulation of protein function and metabolism. Additionally, it is thought to be involved in the regulation of gene expression and cell signaling.

Advantages and Limitations for Lab Experiments

2-azaspiro[4.5]decane-2-carboxamide has several advantages for use in lab experiments. It is relatively inexpensive to synthesize and is highly soluble in a variety of solvents. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using 2-azaspiro[4.5]decane-2-carboxamide in lab experiments is that it can be difficult to purify and isolate.

Future Directions

There are several potential future directions for the use of 2-azaspiro[4.5]decane-2-carboxamide. It could be used as a ligand in coordination chemistry, as a building block for organic synthesis, and as a reagent in the synthesis of other compounds. Additionally, it could be used in the synthesis of small molecules, such as peptides, which could be used in drug discovery and development. Furthermore, further research could be conducted to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

2-azaspiro[4.5]decane-2-carboxamide can be synthesized from the reaction of 2-azaspiro[4.5]decane-2-thione and ethyl chloroformate. The reaction is carried out in the presence of a catalytic amount of pyridine and isomerizes to the corresponding carboxamide. The reaction is typically carried out at a temperature of 0-5°C and the product is then isolated using a combination of column chromatography and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azaspiro[4.5]decane-2-carboxamide involves the reaction of 1,6-diaminohexane with cyclopentanone followed by cyclization to form the spirocyclic compound. The carboxamide group is then introduced through reaction with chloroacetyl chloride.", "Starting Materials": [ "1,6-diaminohexane", "cyclopentanone", "chloroacetyl chloride", "diethyl ether", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1,6-diaminohexane in diethyl ether and add cyclopentanone. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium bicarbonate to the reaction mixture to neutralize the acid formed during the reaction. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it in a sealed tube at 150°C for 24 hours.", "Step 4: Dissolve the spirocyclic compound in diethyl ether and add chloroacetyl chloride. Stir the mixture at room temperature for 24 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to quench the excess chloroacetyl chloride. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Dissolve the product in sodium hydroxide and filter to remove any insoluble impurities. Acidify the filtrate with hydrochloric acid to obtain the final product, 2-azaspiro[4.5]decane-2-carboxamide." ] }

CAS RN

1862738-14-4

Molecular Formula

C10H18N2O

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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